Chloroacetyl-glycyl-glycine

Overview

Description

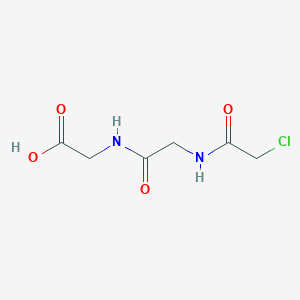

Chloroacetyl-glycyl-glycine is an organic compound with the molecular formula C6H9ClN2O4. It is a white crystalline solid that is soluble in water and alcohol. This compound is stable under acidic conditions and is commonly used in various chemical and biological research applications .

Preparation Methods

Chloroacetyl-glycyl-glycine can be synthesized by reacting chloroacetic acid with glycylglycine in an appropriate solvent. The reaction is typically carried out at room temperature or under slightly basic conditions . Industrial production methods often involve the ammonolysis process of chloroacetic acid, where chloroacetic acid is reacted with ammonia in the presence of a catalyst to produce glycine derivatives .

Chemical Reactions Analysis

Chloroacetyl-glycyl-glycine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The compound can be hydrolyzed to produce glycine and chloroacetic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Derivatization

CAGG can be synthesized through established peptide synthesis techniques. The introduction of the chloroacetyl group allows for further derivatization, facilitating the creation of peptide conjugates and polymers. This versatility is crucial for developing therapeutic agents.

Key Synthetic Pathways:

- Peptide Conjugation : CAGG can be conjugated with other bioactive molecules to enhance therapeutic efficacy. This method has been explored in various studies highlighting its potential in drug development .

- Polymerization : The chloroacetyl group enables the formation of peptide polymers, which can exhibit improved stability and bioactivity compared to their linear counterparts .

Therapeutic Applications

CAGG's applications in therapy primarily revolve around its use in developing peptide-based drugs and vaccines.

Vaccine Development

Chloroacetyl-modified peptides are being investigated as immunogens. The ability to conjugate these peptides to carrier proteins enhances their immunogenicity, making them suitable candidates for vaccine formulations .

Antimicrobial Agents

Research indicates that CAGG derivatives can be designed to target specific pathogens, potentially serving as novel antimicrobial agents. The modification allows for increased binding affinity to bacterial targets, thereby enhancing their therapeutic potential .

Peptide-Protein Conjugates

A study demonstrated the successful synthesis of CAGG-based peptide-protein conjugates, which showed promising results in eliciting immune responses in animal models. These conjugates were tested for their efficacy as vaccines against infectious diseases .

Polymerized Peptides

Another research effort focused on polymerizing CAGG to create a biodegradable scaffold for drug delivery systems. The resulting polymers exhibited controlled release characteristics, making them suitable for sustained therapeutic applications .

Data Tables

Mechanism of Action

The mechanism of action of chloroacetylglycylglycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chloroacetyl-glycyl-glycine can be compared with other similar compounds such as chloroacetylglycine and bromoacetylglycylglycine. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, bromoacetylglycylglycine has a bromine atom instead of a chlorine atom, which affects its reactivity and the types of reactions it can undergo .

Biological Activity

Chloroacetyl-glycyl-glycine (CAGG) is a modified peptide that incorporates a chloroacetyl group into the glycyl-glycine dipeptide. This modification can influence the biological activity of peptides, affecting their interaction with biological targets and their overall pharmacological properties. The compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 192.6 g/mol. The presence of the chloroacetyl group enhances the reactivity of the peptide, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.6 g/mol |

| Solubility | Soluble in DMF |

| pKa | Not Available |

This compound exhibits biological activity primarily through its interaction with proteins and enzymes. The chloroacetyl group can act as an electrophile, facilitating nucleophilic attacks from amino acids such as cysteine or lysine, which can lead to the formation of stable covalent bonds. This property is particularly valuable in designing peptide-based drugs that require specific targeting mechanisms.

Case Studies and Research Findings

- Peptide Immunogens : Research has indicated that chloroacetylated peptides can serve as effective immunogens when conjugated with carrier proteins such as bovine serum albumin. These conjugates can elicit robust immune responses, making them suitable candidates for vaccine development .

- Enzyme Inhibition : A study highlighted the potential of this compound derivatives to inhibit specific enzymes involved in peptide hormone maturation. Inhibition of peptidylglycine α-amidating monooxygenase (PAM) was observed, leading to increased levels of glycine-extended precursors that are less biologically active compared to their amidated counterparts . This suggests a regulatory role for CAGG in peptide hormone synthesis.

- Anticancer Activity : Preliminary studies have shown that chloroacetyl derivatives exhibit cytotoxic effects on cancer cell lines. For example, one study demonstrated that chloroacetylated peptides could induce apoptosis in prostate cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Summary of Biological Activities

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its application in therapeutics. While specific toxicity data is limited, the chloroacetyl group may pose risks due to its reactivity. Safety assessments should include evaluations of cytotoxicity and potential adverse effects on normal cellular functions.

Table 3: Safety Profile Overview

| Parameter | Status |

|---|---|

| Acute Toxicity | Not Established |

| Chronic Toxicity | Not Established |

| Mutagenicity | Not Reported |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Chloroacetyl-glycyl-glycine to maximize yield and purity?

- Methodological Answer : Use factorial design experiments (e.g., varying temperature, pH, and reactant molar ratios) to identify critical parameters . Characterize intermediates and final products via HPLC for purity assessment and NMR for structural confirmation . Optimize reaction quenching and purification using membrane separation technologies (e.g., ultrafiltration) to isolate the peptide from byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and stability?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and chloroacetyl group positioning .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) spectroscopy to monitor amide bond stability under varying storage conditions (e.g., humidity, temperature) .

Q. How can researchers efficiently identify relevant literature on this compound’s biochemical applications?

- Methodological Answer : Use Google Scholar with advanced search operators (e.g.,

intitle:"this compound" AND "enzyme inhibitor") to filter high-impact studies . Prioritize articles citing foundational works (e.g., enzymatic inhibition mechanisms) and cross-reference databases like PubMed for biochemical context .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer : Conduct a meta-analysis of kinetic parameters (e.g., Kᵢ, IC₅₀) across studies, controlling for variables like buffer composition and enzyme isoforms . Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions . Statistical tools (e.g., ANOVA) can isolate confounding factors (e.g., assay pH variations) .

Q. How can computational modeling predict this compound’s reactivity with non-target enzymes?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to map binding affinities across enzyme families . Validate predictions with mutagenesis studies targeting active-site residues. Pair with molecular dynamics (MD) simulations to assess conformational stability during binding .

Q. What methodologies enable real-time monitoring of this compound’s degradation pathways in physiological buffers?

- Methodological Answer : Use LC-MS/MS with stable isotope labeling to track degradation products over time . Couple with kinetic modeling (e.g., first-order decay equations) to identify dominant pathways. For mechanistic insights, employ stopped-flow spectroscopy to capture transient intermediates .

Q. Methodological Design and Validation

Q. How to design a controlled study evaluating this compound’s cytotoxicity in cell cultures?

- Methodological Answer : Implement a dose-response matrix with negative/positive controls (e.g., untreated cells and known cytotoxins) . Use live/dead assays (e.g., calcein-AM/propidium iodide) for viability quantification. Normalize data to cell count via flow cytometry and validate with ATP-based luminescence assays .

Q. What statistical approaches ensure reproducibility in this compound’s bioactivity assays?

- Methodological Answer : Apply power analysis to determine sample sizes that minimize Type I/II errors . Use intra- and inter-laboratory reproducibility metrics (e.g., coefficient of variation <15%) and blinded data analysis to reduce bias .

Q. Data Presentation and Theoretical Frameworks

Q. How should researchers present conflicting stability data in this compound studies?

- Methodological Answer : Use comparative tables to highlight experimental variables (e.g., temperature, buffer ionic strength) and their impact on half-life . Include error bars and confidence intervals in graphical summaries. Discuss limitations (e.g., assay sensitivity thresholds) in the context of existing stability theories .

Q. Which conceptual frameworks guide mechanistic studies of this compound’s enzyme interactions?

- Methodological Answer : Anchor hypotheses in transition-state theory for enzyme inhibition . Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes. Integrate structural biology data (e.g., X-ray crystallography of enzyme-inhibitor complexes) to validate mechanistic models .

Properties

IUPAC Name |

2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOXSGKCQMMTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293452 | |

| Record name | Chloroacetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15474-96-1 | |

| Record name | N-(2-Chloroacetyl)glycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetylglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.